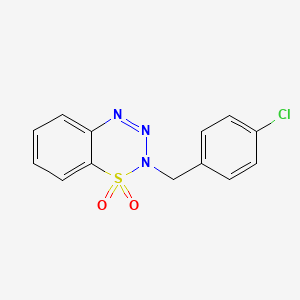

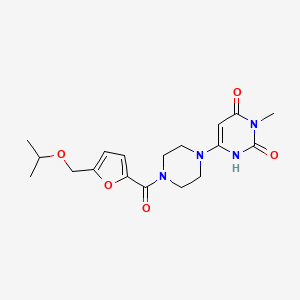

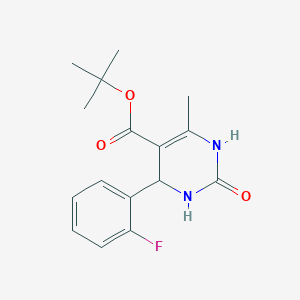

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Both of these moieties are significant in the field of drug discovery due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Thiophene derivatives can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Chemical Reactions Analysis

The primary activated nitro compounds can be condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This reaction occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .

Aplicaciones Científicas De Investigación

Inhibitory Potential in Medicinal Chemistry

- A study explored the design, synthesis, and biological evaluation of derivatives of N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide for their potential as inhibitors of human carbonic anhydrase isoenzymes. These derivatives showed a range of inhibitory activities, suggesting their potential as lead molecules for further development of selective inhibitors (C. B. Mishra et al., 2016).

Anticancer Activity

- Novel thiophene derivatives incorporating sulfonamide and isoxazole moieties were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. Some compounds displayed higher cytotoxic activities than the control, doxorubicin, indicating their potential as anticancer agents (M. Ghorab, M. S. Bashandy, M. Alsaid, 2014).

Environmental Impact and Transformation Products

- Research into the microbially mediated abiotic formation of reversible and non-reversible transformation products of sulfonamide antibiotics, including those related to isoxazole and thiophene sulfonamide structures, under denitrification conditions highlighted the formation of nitro-derivatives and the importance of understanding transformation pathways in environmental contexts (K. Nödler et al., 2012).

Biocatalysis in Drug Metabolism

- A study demonstrated the application of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach utilized microbial systems to produce metabolites, highlighting the role of sulfonamide derivatives in drug metabolism studies (M. Zmijewski et al., 2006).

Selective Discrimination in Chemical Sensing

- Sulfonamide derivatives, particularly those involving thiophene, have been used in the development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. Such probes are essential in chemical, biological, and environmental sciences for detecting toxic compounds (Z. Wang et al., 2012).

Direcciones Futuras

The future directions in the field of isoxazole and thiophene derivatives involve the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research . These compounds continue to be an area of interest due to their wide range of biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S2/c13-17(14,10-4-2-6-16-10)12-5-1-3-9-7-11-15-8-9/h2,4,6-8,12H,1,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMNZQUUJGBNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5R)-3-Thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2427191.png)

![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2427192.png)

![N-(4-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2427195.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)